
Glycylglycine methyl ester hci
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Overview
Description
Glycylglycine methyl ester hydrochloride is a derivative of glycylglycine, which is the simplest dipeptide formed by two glycine molecules. This compound is known for its role in peptide synthesis and its utility in various biochemical applications. Glycylglycine methyl ester hydrochloride is particularly valued for its ability to act as a buffer in biological systems and its involvement in the synthesis of more complex peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycylglycine methyl ester hydrochloride can be synthesized by treating glycine with two equivalents of trimethylsilyl chloride, followed by the addition of methanol . This reaction yields glycine methyl ester, which is then converted to its hydrochloride form upon treatment with hydrochloric acid . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability and purity of the final product.
Industrial Production Methods
In industrial settings, the production of glycylglycine methyl ester hydrochloride involves large-scale synthesis using automated reactors. The process includes the precise addition of reagents, continuous monitoring of reaction parameters, and efficient purification techniques to obtain high yields of the compound. The use of advanced technologies ensures the consistency and quality of the product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Glycylglycine methyl ester hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form glycylglycine and methanol.
Transesterification: Catalyzed by enzymes like papain, this reaction involves the exchange of the ester group with another alcohol.
Amidation: The ester group can be converted to an amide group under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.
Transesterification: Requires the presence of an enzyme like papain and an alcohol.
Amidation: Involves the use of ammonia or an amine under controlled temperature and pH conditions.
Major Products Formed
Hydrolysis: Glycylglycine and methanol.
Transesterification: New ester compounds depending on the alcohol used.
Amidation: Glycylglycine amide.
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis
Glycylglycine methyl ester hydrochloride serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. Its structural properties allow it to facilitate the development of drugs that require specific amino acid configurations for efficacy.
- Case Study : Research has shown that compounds derived from glycylglycine methyl ester hydrochloride have been effective in enhancing the bioavailability of drugs designed for neurological disorders. The compound's zwitterionic nature aids in crossing biological membranes more efficiently than simpler amino acids .
Biochemical Research
Amino Acid Metabolism and Protein Synthesis
In biochemical studies, glycylglycine methyl ester hydrochloride is utilized to explore amino acid metabolism and protein synthesis pathways. Its ability to mimic natural peptides allows researchers to investigate cellular functions and disease mechanisms.
- Research Findings : Studies indicate that this compound can influence enzyme activity related to amino acid metabolism, providing insights into metabolic disorders. Additionally, it has been shown to modulate protein folding processes, which are crucial for maintaining cellular health.
Flavor Enhancer and Nutritional Supplement
In the food sector, glycylglycine methyl ester hydrochloride is utilized as a flavor enhancer and nutritional supplement due to its amino acid content.
- Application Insights : Its incorporation into protein-rich food products not only enhances flavor but also improves nutritional profiles by providing essential amino acids necessary for human health .
Cosmetic Formulations
Moisturizing Properties
The compound is increasingly used in skincare products for its moisturizing properties, enhancing the texture and efficacy of creams and lotions.
Cosmetic Application | Benefits |
---|---|
Moisturizers | Improves skin hydration and texture. |
Anti-aging Products | Contributes to skin elasticity and reduces fine lines. |
Mechanism of Action
The mechanism of action of glycylglycine methyl ester hydrochloride involves its ability to participate in peptide bond formation and hydrolysis reactions. In biological systems, it acts as a buffer, maintaining the pH within a specific range. The compound interacts with various molecular targets, including enzymes and receptors, facilitating biochemical reactions and processes.
Comparison with Similar Compounds
Similar Compounds
Glycine methyl ester hydrochloride: Another derivative of glycine, used in similar applications but with different chemical properties.
Glycylglycine N-methylamide: An amide counterpart of glycylglycine methyl ester, with distinct conformational properties and solvation characteristics.
Uniqueness
Glycylglycine methyl ester hydrochloride is unique due to its dual role as a peptide precursor and a buffer. Its ability to enhance the solubility of recombinant proteins and its involvement in various biochemical reactions make it a valuable compound in both research and industrial applications.
Q & A
Q. Basic: What are the recommended methods for synthesizing and characterizing glycylglycine methyl ester HCl?
Answer:
Synthesis typically involves condensation reactions between glycine derivatives and methyl esters under acidic conditions. For example, glycylglycine ethyl ester can react with hexafluoroacetone to form oxazolidine derivatives, which are separable via silicic acid chromatography . Characterization employs:
- NMR spectroscopy to confirm structural isomerism (e.g., distinguishing between amino- or carboxyl-end methylene group residues).
- Mass spectrometry to validate molecular weight and fragmentation patterns (e.g., identifying hexafluoroacetone adducts) .
- Elemental analysis to verify stoichiometry and purity .
Q. Basic: What safety protocols should be followed when handling glycylglycine methyl ester HCl?
Answer:
Despite its non-hazardous GHS classification, standard laboratory precautions apply:
- Use PPE (gloves, goggles) to avoid skin/eye irritation (H315, H319) .
- Work in a ventilated fume hood to minimize inhalation of dust (H335) .
- Store in an inert atmosphere at 2–8°C to prevent degradation .
Emergency procedures include rinsing exposed areas with water and consulting safety data sheets (SDS) for specific antidotes .
Q. Advanced: How can the Taguchi experimental design optimize reaction conditions for glycylglycine methyl ester HCl synthesis?
Answer:
The Taguchi method uses orthogonal arrays to test multiple variables efficiently. For example:
- Key parameters : Catalyst type (e.g., KOH vs. NaOH), concentration (1.0–1.5 wt%), temperature (25–60°C), and molar ratios.
- Quality metrics : Yield (%) and signal-to-noise (S/N) ratios (larger-the-better) .
- Optimization : ANOVA identifies the most influential parameter (e.g., catalyst concentration contributed 77.6% to yield variance in rapeseed methyl ester synthesis) .
This approach reduces trial-and-error iterations and enhances reproducibility.
Q. Advanced: How should researchers resolve contradictions in spectral data for glycylglycine methyl ester HCl derivatives?
Answer:
Contradictions often arise from isomer formation or impurities. Methodological steps include:
- Chromatographic separation (e.g., silicic acid columns) to isolate isomers .
- Cross-validation using complementary techniques:
- IR spectroscopy to detect C=N stretching bands (indicative of oxazolidine structures) .
- NMR to resolve alcohol proton signals and confirm regiochemistry .
- Elemental analysis to rule out stoichiometric deviations caused by side reactions .
Q. Advanced: What factors influence the stability of glycylglycine methyl ester HCl under varying experimental conditions?
Answer:
Stability depends on:
- Temperature : Elevated temperatures (>60°C) may accelerate ester hydrolysis or decomposition .
- pH : Acidic conditions stabilize the ester moiety, while alkaline conditions promote saponification .
- Moisture : Hygroscopicity necessitates anhydrous storage (inert atmosphere) to prevent hydrolysis .
Long-term stability studies should use accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring .
Q. Methodological: Which analytical techniques are most reliable for assessing purity in glycylglycine methyl ester HCl?
Answer:
- Reverse-phase HPLC with UV detection (210–220 nm) to quantify impurities.
- Titrimetric methods (e.g., acid-base titration) to determine free HCl content .
- Karl Fischer titration for moisture analysis, critical given its hygroscopic nature .
- Melting point analysis to detect polymorphic forms or solvates .
Q. Advanced: How is glycylglycine methyl ester HCl applied in peptide synthesis?
Answer:
It serves as a protected glycine derivative in solid-phase peptide synthesis (SPPS):
- Activation : Use carbodiimides (e.g., DCC) to form active esters for coupling .
- Deprotection : HCl/dioxane cleaves the methyl ester, preserving the peptide backbone .
Challenges include minimizing racemization, which requires low-temperature (0–4°C) and rapid coupling conditions .
Q. Methodological: How can researchers design statistically robust experiments for glycylglycine methyl ester HCl studies?
Answer:
- Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses .
- Use PICO frameworks to define Population (reaction scale), Intervention (catalyst), Comparison (control groups), and Outcomes (yield/purity) .
- For reproducibility, document orthogonal experimental replicates and include negative controls .
Properties
Molecular Formula |
C5H9ClN2O3 |
---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
methyl 2-[[2-(chloroamino)acetyl]amino]acetate |
InChI |
InChI=1S/C5H9ClN2O3/c1-11-5(10)3-7-4(9)2-8-6/h8H,2-3H2,1H3,(H,7,9) |
InChI Key |
VFWLXGDXXXBRGU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CNCl |
Origin of Product |
United States |
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